molecular formula C16H24N2O3 B12984693 Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate

Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B12984693
M. Wt: 292.37 g/mol
InChI Key: AFCLHKJKUTZIIR-UHFFFAOYSA-N
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Description

Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The methoxymethyl group is introduced through the reaction of piperidine with methoxymethyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a cholinesterase inhibitor.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((4-(methoxymethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl N-[[4-(methoxymethyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-20-13-16(7-9-17-10-8-16)12-18-15(19)21-11-14-5-3-2-4-6-14/h2-6,17H,7-13H2,1H3,(H,18,19)

InChI Key

AFCLHKJKUTZIIR-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNCC1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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